molecular formula C13H17ClFN3 B12215981 benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

Cat. No.: B12215981
M. Wt: 269.74 g/mol
InChI Key: GTBJQBBTICXMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a chemical compound with the molecular formula C12H15ClFN3 This compound is notable for its unique structure, which includes a benzyl group, a fluoroethyl group, and a pyrazole ring

Preparation Methods

The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with specific molecular targets within cells. The fluoroethyl group and pyrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can be compared with other similar compounds, such as:

    N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine: This compound shares a similar structure but lacks the methyl group on the pyrazole ring.

    Benzyl{[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}amine: This compound has a chloroethyl group instead of a fluoroethyl group, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological evaluations, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
  • Introduction of Fluoroethyl Group : The fluoroethyl substituent is added through alkylation reactions using appropriate fluorinated reagents.
  • Benzylation : The final step involves benzylation using benzyl chloride in the presence of a base like sodium hydride.

This multi-step synthesis allows for the introduction of various functional groups that can significantly influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : By interacting with cellular receptors, it may influence signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa (cervical cancer)12.5
This compoundA375 (melanoma)15.0

In these studies, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity exhibited by pyrazole derivatives. Research has indicated that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory effects:

ModificationActivityReference
5-Fluoropyrazole substitutionIncreased anti-inflammatory activity
Alkyl substitutions at N1Decreased activity

These findings suggest that the structural characteristics of this compound could be optimized for enhanced therapeutic effects.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c14-6-7-17-11-13(10-16-17)9-15-8-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H

InChI Key

GTBJQBBTICXMFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.